Benzpyrimoxan

Description

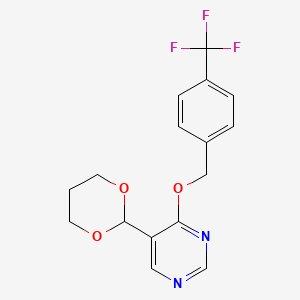

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxan-2-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3/c17-16(18,19)12-4-2-11(3-5-12)9-24-14-13(8-20-10-21-14)15-22-6-1-7-23-15/h2-5,8,10,15H,1,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXYTGQFPZEUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CN=CN=C2OCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336148 | |

| Record name | Benzpyrimoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449021-97-9 | |

| Record name | Benzpyrimoxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449021979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzpyrimoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZPYRIMOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD637E4YWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Benzpyrimoxan

An In-Depth Technical Guide to Benzpyrimoxan For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the development code NNI-1501, is a novel insecticide characterized by a unique pyrimidine derivative structure.[1][2] It is specifically identified as 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine.[1][3] This compound is recognized for its significant efficacy against the nymphal stages of rice planthoppers, including strains that have developed resistance to existing insecticides.[1][2] Notably, this compound exhibits low adverse effects on pollinators and other beneficial arthropods, positioning it as a valuable component for integrated pest management (IPM) strategies.[1][4] Its mode of action is as an insect growth regulator that inhibits the molting process.[5][6]

Chemical Structure and Properties

This compound is a member of the pyrimidine class of organic compounds, substituted at positions 4 and 5 with [4-(trifluoromethyl)phenyl]methoxy and 1,3-dioxan-2-yl groups, respectively.[5] It is also classified as a member of (trifluoromethyl)benzenes, an aromatic ether, and a member of dioxanes.[5][6]

Chemical Structure:

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound and one of its synthetic intermediates.

| Parameter | Value | Reference Compound | Source(s) |

| IUPAC Name | 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine | This compound | [3][5] |

| CAS Number | 1449021-97-9 | This compound | [7] |

| Molecular Formula | C₁₆H₁₅F₃N₂O₃ | This compound | [7][8] |

| Molecular Weight | 340.30 g/mol | This compound | [5][7] |

| Melting Point | 114–115°C | 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (Intermediate 6) | [1] |

| Dermal LD₅₀ (Rat) | > 2000 mg/kg | This compound | [9] |

Experimental Protocols

Synthesis of this compound

The synthetic pathway for this compound involves a multi-step process starting from 4,6-dihydroxypyrimidine.[1][10]

1. Synthesis of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine (Intermediate 5):

-

N,N-dimethyl formamide (15.0 g, 130 mmol) is slowly added to phosphorus oxychloride (103 g, 670 mmol) at 0°C.

-

The mixture is stirred at room temperature for 10 minutes.

-

4,6-dihydroxypyrimidine (4) (10.0 g, 89 mmol) is added to the mixture, which is then stirred at 80°C for 5 hours.

-

The reaction mixture is cooled to room temperature and poured into ice water.

-

1,3-propanediol (13.6 g, 178 mmol) and p-toluenesulfonic acid monohydrate (0.85 g, 4.5 mmol) are added, and the mixture is stirred at room temperature for 3 hours.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.[1]

2. Synthesis of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (Intermediate 6):

-

To a solution of Intermediate 5 (1.0 g, 4.0 mmol) and 4-(trifluoromethyl)benzyl alcohol (0.78 g, 4.4 mmol) in N,N-dimethyl formamide (10 mL), potassium carbonate (0.61 g, 4.4 mmol) is added.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is poured into ice water and extracted with ethyl acetate.

-

The organic extract is washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated in vacuo, and the residue is purified by silica gel chromatography to yield Intermediate 6 as a colorless crystal.[1]

3. Synthesis of 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (this compound):

-

Intermediate 6 (0.50 g, 1.3 mmol) is dissolved in a mixed solvent of ethyl acetate (5 mL) and methanol (5 mL).

-

10% Palladium on carbon (0.05 g) and sodium acetate (0.21 g, 2.5 mmol) are added to the solution.

-

The mixture is stirred under a hydrogen atmosphere at room temperature for 4 hours.

-

The catalyst is removed by filtration, and the filtrate is concentrated in vacuo.

-

The residue is purified by silica gel chromatography to yield this compound as a colorless crystal.[1]

Biological Activity Evaluation Protocol

-

The biological activity against insect pests, such as rice planthoppers, is typically evaluated using a feed-dipping method.

-

In field trials, the number of all stages of Brown Planthopper (BPH) and White-backed Planthopper (WBPH) are counted from 40-60 randomly selected hills before application and at weekly intervals after application.

-

The control efficacy is calculated using the following formula: % Control = 100 - ((T1 / T0 ) × ( U0 / U1 )) × 100 Where:

-

T0 = Number of hoppers in the treated plot before application

-

T1 = Number of hoppers in the treated plot after application

-

U0 = Number of hoppers in the untreated control (UTC) plot before application

-

U1 = Number of hoppers in the UTC plot after application[2]

-

Mechanism of Action & Signaling

This compound functions as an insect growth regulator by disrupting the hormonal balance required for molting. Specifically, it interferes with the normal metabolic reduction of ecdysteroids (molting hormones) that must occur before molting can be successfully completed. The sustained high levels of ecdysteroids in the presence of this compound lead to abnormal molting and are ultimately lethal to the insect nymph.[11] This mode of action is distinct from other insect growth regulators like buprofezin.[10]

Caption: Proposed mechanism of this compound on insect molting.

Conclusion

This compound is a significant advancement in insecticide development, offering a novel chemical structure and a distinct mode of action against critical rice pests.[1][12] Its high efficacy, coupled with a favorable safety profile for non-target organisms, underscores its potential as a key tool in modern agricultural pest management strategies.[1][13] The detailed synthetic pathway and understanding of its mechanism of action provide a solid foundation for further research and application in the field.

References

- 1. This compound: Design, synthesis, and biological activity of a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound: Design, synthesis, and biological activity of a novel insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H15F3N2O3 | CID 129054093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1449021-97-9 [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound (Ref: NNI-1501) [sitem.herts.ac.uk]

- 10. The introduction of Benzpyrimoxan_Chemicalbook [chemicalbook.com]

- 11. irac-online.org [irac-online.org]

- 12. [PDF] this compound: Design, synthesis, and biological activity of a novel insecticide | Semantic Scholar [semanticscholar.org]

- 13. This compound: Design, synthesis, and biological activity of a novel insecticide [hero.epa.gov]

Benzpyrimoxan: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzpyrimoxan is a novel insecticide characterized by a unique benzyloxypyrimidine structure, demonstrating exceptional efficacy against rice planthoppers, including strains resistant to existing insecticides.[1][2][3][4] Developed by Nihon Nohyaku Co., Ltd., its distinctive mode of action as an ecdysone titer disruptor sets it apart from other insect growth regulators.[5][6] This disruption of the normal molting process leads to the death of nymphs.[5][7] Notably, this compound exhibits low toxicity to non-target organisms such as pollinators and beneficial arthropods, making it a valuable component for Integrated Pest Management (IPM) programs.[1][3][4] This technical guide provides an in-depth overview of the discovery, a detailed synthesis pathway, experimental protocols for its biological evaluation, and a summary of its insecticidal activity.

Discovery and Development

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study starting from a lead pyrimidine derivative. Initial compounds showed insecticidal activity but lacked sufficient residual efficacy compared to existing insect growth regulators like buprofezin.[1] Through iterative modifications of the pyrimidine ring, the introduction of an oxymethylene linkage, and the incorporation of a cyclic acetal group, researchers were able to significantly enhance the compound's performance, leading to the identification of this compound (NNI-1501).[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from 4,6-dihydroxypyrimidine. The key steps involve a Vilsmeier-Haack reaction, acetal formation, nucleophilic substitution, and a final reduction.[1][8]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the laboratory-scale synthesis of this compound is provided below, based on published literature.[1][7][8]

Step 1: Synthesis of 4,6-dichloro-5-formylpyrimidine

-

To a stirred solution of phosphorus oxychloride, slowly add N,N-dimethylformamide (DMF) at 0°C.

-

After the addition is complete, add 4,6-dihydroxypyrimidine to the mixture.

-

Heat the reaction mixture at 90°C for 3 hours.

-

After cooling, pour the reaction mixture into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine

-

Dissolve the crude 4,6-dichloro-5-formylpyrimidine in toluene.

-

Add 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

After the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to obtain the desired product.

Step 3: Synthesis of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine

-

To a solution of 4-(trifluoromethyl)benzyl alcohol in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine in THF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography.

Step 4: Synthesis of this compound

-

Dissolve the product from Step 3 in a suitable solvent such as methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Insecticidal Activity Bioassay

The following protocol is a generalized method for assessing the insecticidal activity of this compound against rice planthoppers.[1][8]

-

Insect Rearing: Maintain a susceptible strain of brown planthopper (BPH), Nilaparvata lugens, on rice seedlings in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).

-

Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Make serial dilutions with water containing a wetting agent to achieve the desired test concentrations.

-

Treatment Application: Apply the test solutions to rice seedlings by spraying or dipping.

-

Insect Infestation: Once the treated seedlings are dry, place a set number of BPH nymphs (e.g., 10 third-instar nymphs) onto each seedling.

-

Mortality Assessment: Maintain the infested seedlings under the same controlled conditions as for rearing. Assess nymphal mortality at specified time intervals (e.g., 3, 5, and 7 days after infestation).

-

Data Analysis: Calculate the mortality rates and determine the LC50 (lethal concentration for 50% of the population) values using probit analysis.

Mode of Action: Ecdysone Titer Disruption

This compound's mode of action is the disruption of the ecdysone titer in insects.[5] Ecdysone is a crucial steroid hormone that regulates molting. Normally, the ecdysone level peaks to initiate the molting process and then decreases to allow for the shedding of the old cuticle. This compound interferes with the metabolic breakdown of ecdysone, causing the titer to remain abnormally high.[9] This sustained high level of ecdysone disrupts the normal molting process, leading to the death of the insect nymph.[5][9]

References

- 1. This compound: Design, synthesis, and biological activity of a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] this compound: Design, synthesis, and biological activity of a novel insecticide | Semantic Scholar [semanticscholar.org]

- 3. This compound: Design, synthesis, and biological activity of a novel insecticide [hero.epa.gov]

- 4. This compound: Design, synthesis, and biological activity of a novel insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nichino.co.jp [nichino.co.jp]

- 7. The introduction of Benzpyrimoxan_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. irac-online.org [irac-online.org]

The Architect of Disruption: A Technical Guide to the Mechanism of Benzpyrimoxan as an Ecdysone Titer Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzpyrimoxan is a novel insecticide belonging to the benzyloxypyrimidine chemical class, demonstrating high efficacy against planthoppers, including strains resistant to existing insecticides.[1][2][3] Its mode of action is the disruption of the insect molting process, not through direct inhibition of chitin biosynthesis, but by interfering with the precise hormonal regulation of ecdysone.[4] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, focusing on its role as an ecdysone titer disruptor. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Critical Role of Ecdysone in Insect Molting

Insect growth and development are punctuated by a series of molts, a process orchestrated by the steroid hormone 20-hydroxyecdysone (20E), the active form of ecdysone.[5][6][7] The concentration, or titer, of 20E in the hemolymph follows a precise pattern of peaks and troughs. A surge in the 20E titer initiates the molting process, including apolysis (the separation of the old cuticle) and the synthesis of a new one.[6] Critically, a sharp decline in the 20E titer is required for the successful completion of ecdysis (the shedding of the old cuticle).[4] Any deviation from this tightly regulated hormonal fluctuation can lead to catastrophic molting failure and, ultimately, the death of the insect.

This compound exploits this vulnerability. It does not prevent the initial rise in ecdysone that triggers molting but rather inhibits the subsequent decline in the ecdysone titer.[4] This sustained high level of ecdysone disrupts the final stages of molting, leading to the characteristic symptoms of failed ecdysis and mortality in treated nymphs.[2][4]

Molecular Mechanism of Action

The primary mechanism of this compound is the disruption of ecdysone metabolism, preventing the timely clearance of 20E from the insect's hemolymph before molting.

Interaction with the Ecdysone Receptor (EcR)

While this compound's primary target appears to be metabolic enzymes, studies have investigated its interaction with the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP) to mediate the effects of 20E.[5][6] Research on the ecdysone receptor of Bemisia tabaci (BtEcR/USP-LBD) has shown that this compound does bind to the receptor complex, but with significantly lower affinity than the natural hormone analog, Ponasterone A (PonA).[8]

| Compound | Target | Binding Affinity (KD) |

| This compound | Bemisia tabaci Ecdysone Receptor (BtEcR/USP-LBD) | 14.19 μM[8] |

| Ponasterone A (PonA) | Bemisia tabaci Ecdysone Receptor (BtEcR/USP-LBD) | 0.21 μM[8] |

Table 1: Comparative Binding Affinities to the Ecdysone Receptor.

Molecular docking and simulation studies suggest that this compound forms hydrogen bonds with a network of amino acid residues including Met389, Asn390, Thr393, and Cys394 in the ligand-binding domain of BtEcR.[8] However, its weaker binding affinity compared to PonA, coupled with evidence of its impact on ecdysone metabolism, suggests that direct agonism of the ecdysone receptor is not its primary mode of action.[4][8]

Inhibition of Ecdysone Metabolism

The core of this compound's activity lies in its ability to maintain a high ecdysone titer when it should be decreasing.[4] This points to an inhibitory effect on the catabolism of 20E. The cytochrome P450 enzyme, CYP18A1, is a known ecdysteroid 26-hydroxylase, an enzyme responsible for inactivating 20E.[4] Experiments using RNA interference (RNAi) to silence the CYP18A1 gene in the brown planthopper (BPH), Nilaparvata lugens, resulted in a phenotype that mirrors the effects of this compound treatment.[4]

Specifically, silencing CYP18A1 led to:

This strongly indicates that this compound's mode of action is the inhibition of metabolic enzymes like CYP18A1, thereby preventing the breakdown of 20E and disrupting the hormonal signaling necessary for successful ecdysis.[4]

Ecdysone Signaling Pathway and Disruption by this compound

The following diagram illustrates the normal ecdysone signaling pathway and the point of disruption by this compound.

Caption: Ecdysone signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Effects

Studies on the brown planthopper (Nilaparvata lugens) have quantified the impact of this compound on 20-hydroxyecdysone (20E) titers.

Effect on Peak 20E Levels

This compound does not significantly alter the peak concentration of 20E that occurs after molting, which is responsible for initiating the next molting cycle.[4]

| Treatment | Time After Molting (hr) | 20E Concentration (ng/insect) (Mean ± SD, n=3) |

| Control | 0 | ~0.002 |

| Control | 24 | ~0.035 |

| This compound (100 ppm) | 0 | ~0.002 |

| This compound (100 ppm) | 24 | ~0.038 |

Table 2: Effect of this compound on the peak 20-hydroxyecdysone (20E) concentration in 4th instar BPH nymphs. Data from Nihon Nohyaku Co., Ltd. presentation.[4]

Disruption of 20E Titer Decline Before Molting

The critical effect of this compound is observed in the period leading up to ecdysis, where it prevents the necessary decline in ecdysteroid levels.

| Treatment | Time Before Molting (days) | Ecdysteroid Concentration (pg/insect) (Mean ± SE, n=5-6) |

| Control | 2 | ~400 |

| Control | 1 | ~550 |

| Control | 0.5 | ~150 |

| This compound (0.001% topical) | 2 | ~380 |

| This compound (0.001% topical) | 1 | ~580 |

| This compound (0.001% topical) | 0.5 | ~450 |

Table 3: Effect of this compound on ecdysteroid concentration in 5th instar BPH nymphs (Shimane strain) prior to molting. Data from Nihon Nohyaku Co., Ltd. presentation.[4]

A similar effect was observed in a different strain of BPH, indicating the mechanism is not strain-specific.[4]

| Treatment | Time Before Molting (days) | Ecdysteroid Concentration (pg/insect) (Mean ± SE, n=5-9) |

| Control | 1.5 | ~250 |

| Control | 1 | ~400 |

| Control | 0.5 | ~100 |

| This compound | 1.5 | ~280 |

| This compound | 1 | ~420 |

| This compound | 0.5 | ~350 |

Table 4: Effect of this compound on ecdysteroid concentration in 5th instar BPH nymphs (Wakayama strain) prior to molting. Data from Nihon Nohyaku Co., Ltd. presentation.[4]

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of this compound.

Measurement of Ecdysteroid Titers

This method provides high specificity and sensitivity for the quantification of 20E.[9][10][11][12]

Protocol Outline:

-

Sample Collection: Collect insects at precise time points (e.g., hours or days before/after molting).[4]

-

Homogenization and Extraction: Homogenize whole insects or specific tissues in a solvent such as 80% methanol.[4]

-

Centrifugation: Centrifuge the homogenate to pellet debris and collect the supernatant containing the ecdysteroids.

-

LC Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution with a mobile phase such as methanol:acetonitrile and acetic acid in water to separate 20E from other compounds.[13]

-

MS/MS Detection: Introduce the eluent into a triple quadrupole mass spectrometer. Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[10][12] Monitor for specific precursor-to-product ion transitions for 20E (e.g., m/z 481 -> fragments) for quantification.[12]

-

Quantification: Generate a standard curve using a pure 20E standard to calculate the concentration in the samples.

Caption: General workflow for LC-MS/MS quantification of 20-hydroxyecdysone.

EIA is a sensitive and high-throughput method for quantifying total ecdysteroids.[1][14][15]

Protocol Outline:

-

Sample Preparation: Collect and homogenize insects in methanol.[4]

-

Coating: Coat a microtiter plate with an anti-ecdysteroid antibody.

-

Competitive Binding: Add the insect extract and a known amount of enzyme-conjugated ecdysteroid (tracer) to the wells. The ecdysteroids from the sample and the tracer will compete for binding to the antibody.

-

Washing: Wash the plate to remove unbound components.

-

Substrate Addition: Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.

-

Measurement: Measure the absorbance of the color product using a plate reader. The signal intensity is inversely proportional to the amount of ecdysteroid in the sample.

-

Quantification: Calculate the ecdysteroid concentration based on a standard curve.

Chitin Biosynthesis Assay

This assay determines if a compound directly inhibits the synthesis of chitin.[4][16][17][18][19][20]

Protocol Outline:

-

Tissue Dissection: Dissect and collect the abdominal integuments from newly molted insects.[4]

-

Incubation: Incubate the integuments in a medium containing the test compound (e.g., this compound, Buprofezin as a positive control) and a radiolabeled chitin precursor, [³H]N-acetylglucosamine.[4]

-

Reaction Termination and Chitin Isolation: Stop the reaction and treat the samples with hot KOH to hydrolyze unincorporated precursor and other tissues, leaving the insoluble chitin fraction.[4]

-

Radioactivity Measurement: Filter the samples and measure the radioactivity of the retained chitin using a scintillation counter.

-

Analysis: Compare the radioactivity in the treated samples to the control to determine the percentage of inhibition of chitin synthesis.

RNA Interference (RNAi) for Gene Silencing

RNAi is used to knock down the expression of a specific gene (e.g., CYP18A1) to study its function.[4][21][22][23][24][25]

Protocol Outline:

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a target gene sequence (e.g., CYP18A1) and a control gene (e.g., GFP).

-

dsRNA Injection: Inject the dsRNA solution into the insect's body cavity (e.g., the conjunctive between the prothorax and mesothorax of BPH nymphs).[4][24]

-

Incubation: Maintain the insects under standard rearing conditions to allow for gene knockdown.

-

Phenotypic Analysis: Observe the insects for any developmental effects, such as abnormal molting.[4]

-

Gene Expression Analysis (Optional but Recommended): Extract RNA from the treated insects and perform quantitative real-time PCR (qRT-PCR) to confirm the suppression of the target gene's mRNA levels.

Conclusion

This compound represents a significant advancement in insecticide development with its novel mode of action. By inhibiting the metabolic clearance of 20-hydroxyecdysone, it disrupts the precise hormonal timing required for successful molting, leading to lethal consequences for target pests like the brown planthopper. Its mechanism, distinct from direct chitin biosynthesis inhibitors or ecdysone receptor agonists, makes it a valuable tool for integrated pest management (IPM) and for managing resistance to existing insecticide classes. Further research into the specific interactions between this compound and ecdysteroid-metabolizing enzymes will continue to refine our understanding of this potent insect growth regulator.

References

- 1. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Design, synthesis, and biological activity of a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Design, synthesis, and biological activity of a novel insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irac-online.org [irac-online.org]

- 5. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]

- 8. Understanding the mode of action of BtEcR/USP-LBD with this compound in combination with high throughput SPR screening and molecular simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japer.in [japer.in]

- 13. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]

- 14. Ecdysone Quantification from Whole Body Samples of Drosophila melanogaster Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of ecdysteroids by immunoassay: comparison of enzyme immunoassay and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]

- 17. k-state.edu [k-state.edu]

- 18. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. RNAi-mediated silencing of ferritin genes in the brown planthopper Nilaparvata lugens affects survival, growth and female fecundity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DSpace [dr.lib.iastate.edu]

- 24. Frontiers | Silencing of Chemosensory Protein Gene NlugCSP8 by RNAi Induces Declining Behavioral Responses of Nilaparvata lugens [frontiersin.org]

- 25. Methods for Gene Silencing With RNAi | Springer Nature Experiments [experiments.springernature.com]

The Target Pest Spectrum of Benzpyrimoxan: A Technical Guide

An In-depth Examination of a Novel Insecticide for Rice Planthopper Management

Introduction

Benzpyrimoxan is a novel insecticide developed by Nihon Nohyaku Co., Ltd., belonging to the benzyloxypyrimidine chemical class.[1] It has demonstrated exceptional efficacy against key planthopper species that pose a significant threat to rice cultivation worldwide.[2][3] Notably, this compound is effective against insect populations that have developed resistance to existing insecticide classes.[3] Its unique mode of action and high selectivity make it a valuable tool for integrated pest management (IPM) programs, as it has a low impact on beneficial insects and other non-target organisms.[2][3] This technical guide provides a comprehensive overview of the target pest spectrum of this compound, its mode of action, efficacy data, and the experimental protocols used in its evaluation.

Target Pest Spectrum

This compound exhibits a highly selective insecticidal spectrum, primarily targeting nymphs of various planthopper species.[2][4] Its efficacy is most pronounced against economically important rice pests.

Primary Target Pests:

-

Brown Planthopper (BPH): Nilaparvata lugens[2]

-

Whitebacked Planthopper (WBPH): Sogatella furcifera[2]

-

Small Brown Planthopper: Laodelphax striatellus[4]

Secondary Target Pests:

This compound demonstrates significantly lower activity against a range of other insect pests, highlighting its specificity.[2][4] Pests for which this compound has low activity include the Cotton aphid, Green peach aphid, Sweetpotato whitefly, Diamondback moth, and Western flower thrips.[2] This selectivity is a key attribute for its use in IPM programs, as it helps to preserve natural enemy populations.[2] The insecticide has been shown to be safe for spiders, mirid bugs, and honeybees.[2]

Efficacy Data

The efficacy of this compound has been quantified through various laboratory and field studies. The following tables summarize the available data on its insecticidal activity.

Table 1: Laboratory Bioassay Efficacy of this compound Against Various Insect Pests

| Pest Species | Life Stage | LC50 (mg a.i./L) |

| Nilaparvata lugens (Brown Planthopper) | Nymph | 0.1 - 0.3 |

| Sogatella furcifera (Whitebacked Planthopper) | Nymph | 0.3 - 1 |

| Laodelphax striatellus (Small Brown Planthopper) | Nymph | 0.3 - 1 |

| Nephotettix cincticeps (Green Rice Leafhopper) | Nymph | 3 - 10 |

| Aphis gossypii (Cotton Aphid) | Mixed | 30 - 100 |

| Bemisia tabaci (Sweetpotato Whitefly, Biotype Q) | Egg | 30 - 100 |

| Stenotus rubrovittatus (Sorghum Plant Bug) | Nymph | >100 |

| Plutella xylostella (Diamondback Moth) | Larva | >100 |

| Spodoptera litura (Tobacco Cutworm) | Larva | >100 |

| Frankliniella occidentalis (Western Flower Thrips) | Nymph | >100 |

| Liriomyza sativae (Vegetable Leafminer) | Egg | >100 |

| Tetranychus urticae (Two-spotted Spider Mite) | Adult | >100 |

Data sourced from a technical guide by the insecticide's developer.[2][4]

Table 2: Efficacy of this compound on Different Developmental Stages of the Brown Planthopper (Nilaparvata lugens)

| Insecticide | LC50 (mg a.i./L, 5 Days After Treatment) |

| 1st Instar Nymph | |

| This compound | 0.1 - 0.3 |

| Buprofezin | 0.1 - 0.3 |

| Etofenprox | 1 - 3 |

This table illustrates that this compound's activity is specific to the nymphal stages, with no direct mortality observed in adult planthoppers.[4]

Mode of Action

This compound possesses a novel mode of action that disrupts the hormonal regulation of molting in planthopper nymphs.[1][2] Specifically, it interferes with the metabolism of ecdysone, a critical steroid hormone that governs the molting process.[2]

In a normal insect development cycle, the ecdysone titer rises to initiate molting and then decreases significantly to allow for the successful shedding of the old exoskeleton.[1] this compound treatment causes the ecdysone titer to remain abnormally high during the molting process.[1][2] This sustained high level of ecdysone disrupts the molting mechanism, leading to incomplete ecdysis and ultimately, the death of the nymph.[2] This unique mode of action means that this compound does not exhibit cross-resistance with existing insecticides used for planthopper control.[2]

Caption: Mode of action of this compound, disrupting ecdysone titer and leading to molting failure.

Experimental Protocols

The following protocols are synthesized from published methodologies for determining the efficacy of insecticides against rice planthoppers.

Rearing of Test Insects (Brown Planthopper, Nilaparvata lugens)

-

Insect Colony: An insecticide-susceptible strain of Nilaparvata lugens is maintained in a controlled environment.[5]

-

Host Plants: Rice seedlings (Oryza sativa L.) at the 2.0-2.5 leaf stage are used as the food source.[5]

-

Rearing Conditions: The insects are reared in cages under controlled conditions of 25±1°C, 60-70% relative humidity, and a 16-hour light: 8-hour dark photoperiod.[1][5]

-

Colony Maintenance: Fresh rice seedlings are provided weekly to maintain a healthy and continuous supply of test insects.[5]

Laboratory Bioassay for LC50 Determination (Leaf-Dipping Method)

This method is commonly used to determine the median lethal concentration (LC50) of an insecticide.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a wetting agent to create a series of concentrations.[6] A control solution contains only the solvent and wetting agent in water.

-

Treatment of Host Plants: Rice seedlings are dipped into the test solutions for approximately 30 seconds and then allowed to air-dry.[1]

-

Insect Infestation: The treated seedlings are placed in a container (e.g., glass tube or petri dish).[1] A specific number of planthopper nymphs (typically 10-20) of a uniform age (e.g., 3rd instar) are introduced into each container.[1]

-

Incubation: The containers are maintained under the same controlled conditions as the rearing environment (25±1°C, 60-70% RH, 16L:8D photoperiod).[1]

-

Mortality Assessment: Mortality is recorded at specified intervals, typically 5-7 days after treatment.[1] Nymphs that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population.[6]

Caption: Generalized workflow for LC50 determination of this compound using a leaf-dipping bioassay.

Conclusion

This compound is a highly effective and selective insecticide for the control of nymphal stages of major rice planthopper species. Its novel mode of action, which disrupts ecdysone metabolism, makes it a powerful tool for managing insecticide resistance. The targeted pest spectrum and safety to many beneficial organisms position this compound as an excellent component of integrated pest management strategies in rice production. The data presented in this guide underscore its potential to provide a sustainable solution for the control of these devastating pests.

References

The Impact of Benzpyrimoxan on Non-Target Beneficial Insects: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzpyrimoxan is a novel insecticide valued for its high efficacy against planthopper species, which are significant pests in rice cultivation.[1][2] Its unique mode of action as an ecdysone titer disruptor sets it apart from many existing insecticides, offering a tool for managing resistance in target pest populations.[1][3] A critical aspect of its profile, particularly for its integration into Integrated Pest Management (IPM) programs, is its reported low toxicity to non-target beneficial insects.[2][4][5] This technical guide synthesizes the available data on the effects of this compound on these important non-target species, details generalized experimental protocols for toxicity assessment, and illustrates key biological and experimental pathways.

Acute Toxicity of this compound to Beneficial Insects

Quantitative data from toxicity studies indicate a high tolerance for this compound among a variety of beneficial insects. The following tables summarize the reported median lethal dose (LD50) and median lethal concentration (LC50) values.

Table 1: Acute Toxicity of this compound to Pollinators

| Species | Common Name | Method | Observation Period | LD50/LC50 |

| Apis mellifera | Western Honey Bee | Acute Oral | 48 hours | > 100 µg a.i./bee |

| Apis mellifera | Western Honey Bee | Acute Dermal | 48 hours | > 100 µg a.i./bee |

| Apis mellifera | Western Honey Bee | Greenhouse (Larvae) | 19 days | No effect at 100 mg a.i./L |

| Bombyx mori | Silk Moth | Leaf Spray (Larva) | 5 days | > 100 mg a.i./L |

Data sourced from a this compound technical guide.[1]

Table 2: Acute Toxicity of this compound to Predators and Parasitoids

| Species | Common Name | Method | Observation Period | LC50 (mg a.i./L) |

| Cotesia glomerata | White Butterfly Parasite Wasp | Pupa Dipping | 5 days | > 200 |

| Phytoseiulus persimilis | Phytoseiulus Predatory Mite | Egg and Feed Spray | 4 days | > 200 |

| Neoseiulus californicus | Neoseiulus Predatory Mite | Egg and Feed Spray | 4 days | > 100 |

| Pardosa pseudoannulata | Wolf Spider | Crop Spray | 4 days | > 100 |

| Cyrtorhinus lividipennis | Cyrtorhinus Mirid Bug | Feed Dipping | 9 days | > 200 |

| Tytthus chunennsis | Tytthus Mirid Bug | Feed Dipping | 7 days | > 100 |

| Microvelia spp. | Microvelia Water Strider | Nymph and Feed Spray | 10 days | > 100 |

Data sourced from a this compound technical guide.[1]

Sublethal Effects of this compound

-

Reproductive Effects: IGRs have been shown in some cases to reduce fecundity and egg viability in non-target insects.[8][9]

-

Developmental Abnormalities: Disruption of the molting process could potentially lead to developmental issues in the immature stages of beneficial arthropods, even at non-lethal concentrations.

-

Behavioral Changes: Sublethal exposure to some insecticides can alter foraging, mating, and host-seeking behaviors in predators and parasitoids.[10]

It is important to note that the manufacturer states there is no evidence of sublethal effects such as reduced life-span or fecundity.[1] However, independent, peer-reviewed research would be necessary to fully characterize the sublethal risk profile of this compound.

Experimental Protocols

Detailed experimental protocols for the this compound studies cited above are not publicly available. However, standardized methods for assessing the toxicity of pesticides to beneficial arthropods have been developed by international bodies such as the International Organisation for Biological Control (IOBC) and the Organisation for Economic Co-operation and Development (OECD).[1][3][11][12][13] The methodologies listed in the tables above likely followed principles outlined in these guidelines.

Below are generalized experimental workflows based on these international standards.

Generalized Workflow for Acute Contact Toxicity Testing

This diagram illustrates a typical workflow for assessing the acute contact toxicity of a pesticide on a beneficial insect, such as a predatory mite or a parasitoid, based on IOBC and OECD principles.

References

- 1. Pesticides and Beneficial Organisms - IOBC-WPRS [iobc-wprs.org]

- 2. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]

- 4. openagrar.de [openagrar.de]

- 5. Recent studies on insect hormone metabolic pathways mediated by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 9. apidologie.org [apidologie.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. oecd.org [oecd.org]

- 12. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 13. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzpyrimoxan: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzpyrimoxan is a novel insecticide developed by Nihon Nohyaku Co., Ltd., demonstrating high efficacy against rice planthoppers, including strains resistant to existing insecticides.[1][2] Its unique mode of action as an insect growth regulator, coupled with a favorable safety profile for non-target organisms, positions it as a valuable tool in integrated pest management (IPM) programs.[1][3][4] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, intended to support further research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine, is a crystalline powder that is cream to yellow in color.[5] A comprehensive summary of its known chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Structure | 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine | [6] |

| CAS Number | 1449021-97-9 | |

| Molecular Formula | C₁₆H₁₅F₃N₂O₃ | |

| Molecular Weight | 340.30 g/mol | [3] |

| Melting Point | 114-115 °C | [1][7] |

| Vapor Pressure | 1.39 x 10⁻⁵ Pa (at 25 °C) | [8] |

| Water Solubility | 5.04 mg/L (at 20 °C) | [8][9] |

| Partition Coefficient (Log P) | 3.42 | [5] |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| Heptane | 1.95 | [8] |

| Methanol | 27.9 | [8] |

| Acetone | 114 | [8] |

| Ethyl acetate | 111 | [8] |

| 1,2-dichloroethane | 178 | [8] |

| p-Xylene | 55.8 | [8] |

Stability Profile

This compound exhibits good stability under typical environmental conditions, contributing to its lasting efficacy in agricultural applications.

Hydrolysis: While specific hydrolysis rate constants (DT50) at varying pH levels are not readily available in the reviewed literature, the compound's persistence in paddy fields suggests a degree of stability in aqueous environments.

Photostability: this compound was designed for improved photostability compared to earlier lead compounds.[1][7] The introduction of an oxymethylene linkage breaks the conjugated system of the biaryl structure, contributing to its enhanced stability in sunlight.[1][7]

Thermal Stability: Specific data on the thermal degradation of this compound is not detailed in the available literature. However, its formulation as a suspension concentrate for agricultural use implies stability under typical storage and application temperatures.

Other Stability-Related Observations: this compound demonstrates good rainfastness, meaning it remains effective even after rainfall.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process, which is outlined below.

Caption: Synthetic pathway of this compound.

Experimental Protocol for Synthesis

The following protocol is a composite based on published synthetic routes.[1][6]

Step 1: Synthesis of 4,6-dichloro-5-formylpyrimidine

-

To a solution of 4,6-dihydroxypyrimidine in an appropriate solvent, add Vilsmeier-Haack reagent (prepared in situ from phosphorus oxychloride and dimethylformamide).

-

Heat the reaction mixture to reflux.

-

Upon completion, quench the reaction with ice water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichloro-5-formylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine

-

Dissolve 4,6-dichloro-5-formylpyrimidine and 1,3-propanediol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete, wash the mixture with aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

Step 3: Synthesis of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine

-

To a solution of 4-(trifluoromethyl)benzyl alcohol in a suitable solvent, add a strong base such as sodium hydride to form the alkoxide.

-

Add 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and extract the product.

-

Purify the product by column chromatography.

Step 4: Synthesis of this compound

-

Dissolve 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine in a suitable solvent.

-

Add a palladium catalyst (e.g., Pd/C) and a base (e.g., triethylamine).

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

-

Purify the final product by recrystallization or column chromatography.

Mode of Action: Ecdysone Titer Disruption

This compound acts as an insect growth regulator by disrupting the molting process in nymphs of susceptible insects.[4] Specifically, it interferes with the metabolism of ecdysone, a key insect molting hormone. This leads to an abnormally high titer of ecdysone during the molting process, which ultimately results in incomplete ecdysis and the death of the nymph.[3][4]

Caption: Mechanism of ecdysone disruption by this compound.

Key Experimental Protocols

Chitin Biosynthesis Inhibition Assay

This assay is used to determine if a compound directly inhibits the synthesis of chitin, a major component of the insect exoskeleton. This compound has been shown not to directly inhibit chitin biosynthesis, distinguishing its mode of action from other insect growth regulators like buprofezin.[10]

Principle: The assay measures the incorporation of a radiolabeled precursor, N-acetyl-D-[³H]glucosamine, into chitin by a crude enzyme preparation from the target insect.

General Protocol (adapted from generic protocols):

-

Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from the target insect tissue (e.g., integument).

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, magnesium chloride, and N-acetyl-D-glucosamine.

-

Incubation: Add the enzyme preparation and the test compound (this compound) at various concentrations to the reaction mixture. Initiate the reaction by adding radiolabeled UDP-N-acetyl-D-[³H]glucosamine. Incubate at an optimal temperature.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized chitin.

-

Washing: Wash the precipitate to remove unincorporated radiolabel.

-

Quantification: Measure the radioactivity of the precipitate using a scintillation counter.

-

Analysis: Compare the radioactivity in the samples treated with this compound to that of the control to determine the percent inhibition.

Ecdysteroid Titer Measurement by LC-MS/MS

This method is used to quantify the levels of ecdysteroids, such as ecdysone and 20-hydroxyecdysone, in insect hemolymph or whole-body extracts. It is a crucial technique for studying the mode of action of this compound.

Principle: Liquid chromatography (LC) separates the different ecdysteroids in the sample, which are then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios.

General Protocol (adapted from generic protocols):

-

Sample Collection: Collect hemolymph or whole-body samples from insects at specific developmental stages, with and without treatment with this compound.

-

Extraction: Extract the ecdysteroids from the samples using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Purification: Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.

-

LC-MS/MS Analysis:

-

Inject the purified extract into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Use a suitable column (e.g., C18) and mobile phase gradient to achieve separation of the ecdysteroids.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for each ecdysteroid to be quantified.

-

-

Quantification: Create a standard curve using known concentrations of ecdysteroid standards. Quantify the ecdysteroids in the samples by comparing their peak areas to the standard curve.

Caption: Workflow for ecdysteroid titer measurement.

Conclusion

This compound is a potent insecticide with a well-defined chemical structure and a unique mode of action. Its favorable physicochemical properties, including good stability, contribute to its effectiveness in the field. The detailed synthetic pathway and understanding of its mechanism of action provide a solid foundation for the development of new analogs and formulations. Further research into its environmental fate, particularly detailed hydrolysis and thermal degradation studies, would provide a more complete profile of this important agricultural chemical.

References

- 1. This compound: Design, synthesis, and biological activity of a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The introduction of Benzpyrimoxan_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japer.in [japer.in]

- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyloxypyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

An In-depth Overview of Synthesis, Biological Activity, and Therapeutic Potential

The benzyloxypyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities that have positioned it as a valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the benzyloxypyrimidine chemical class, intended for researchers, scientists, and drug development professionals. The following sections detail the synthesis, quantitative biological data, relevant signaling pathways, and experimental protocols associated with this versatile chemical entity.

Core Synthesis Strategies

The synthesis of benzyloxypyrimidine derivatives primarily relies on two key strategies: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).

Williamson Ether Synthesis: This classical and widely used method involves the reaction of a pyrimidinol with a benzyl halide in the presence of a base to form the corresponding benzyloxyether. The reaction is versatile and allows for the introduction of a wide array of substituted benzyl groups.

Biological Activity and Quantitative Data

Benzyloxypyrimidine derivatives have been extensively investigated as inhibitors of various enzymes, particularly kinases and dihydrofolate reductase (DHFR), which are critical targets in oncology and infectious diseases. The benzyloxy group often plays a crucial role in establishing key interactions within the enzyme's active site.

Benzyloxypyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer agents. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for DHFR inhibition, and the addition of a benzyloxy moiety can significantly enhance potency and selectivity.

| Compound ID | Target Organism | IC50 (µM) | Reference |

| 1 | Pneumocystis carinii DHFR | 0.023 | [1] |

| 1 | Toxoplasma gondii DHFR | 0.0055 | [1] |

| 1 | Mycobacterium avium DHFR | 0.0015 | [1] |

| 2 | Mycobacterium avium DHFR | 0.0037 | [1] |

Table 1: Inhibitory activity (IC50) of selected 2,4-diamino-5-(benzyloxy)pyrimidine derivatives against various DHFR enzymes.

Benzyloxypyrimidines as Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrimidine core is a common feature in many approved kinase inhibitors, and the benzyloxy group can be tailored to achieve specific interactions with the kinase active site, leading to potent and selective inhibition.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Piperazinyl-2-aminopyrimidine | JAK2 | 27 | [2] |

| 4-Piperazinyl-2-aminopyrimidine | FLT3 | 30 | [2] |

| Phenylpyrazolopyrimidine | c-Src | 60,400 | [3] |

| Phenylpyrazolopyrimidine | Btk | 90,500 | [3] |

| Phenylpyrazolopyrimidine | Lck | 110,000 | [3] |

| Pyrimidine-based derivative | Aurora A | 309 | [] |

| Pyrimidine-based derivative | Aurora B | 293 | [] |

| Pyrazolopyrimidine | CDK2/cyclin A2 | 240 - 3520 | [5] |

Table 2: Inhibitory activity (IC50) of various pyrimidine derivatives, including those with benzyloxy-like moieties, against a range of protein kinases.

Signaling Pathways Modulated by Benzyloxypyrimidine Derivatives

Given their activity as kinase inhibitors, benzyloxypyrimidine derivatives have the potential to modulate a variety of critical cellular signaling pathways implicated in cancer and other diseases. Two of the most relevant pathways are the PI3K/Akt/mTOR and the VEGF signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Small molecule inhibitors targeting kinases within this pathway are of significant therapeutic interest.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. In cancer, this process is crucial for tumor growth and metastasis. Inhibiting VEGFR, a receptor tyrosine kinase, is a validated anti-cancer strategy.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative benzyloxypyrimidine derivatives.

General Procedure for the Synthesis of 4-(Benzyloxy)benzonitriles (Williamson Ether Synthesis)

This protocol describes the synthesis of a precursor for N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

Materials:

-

4-Cyanophenol

-

Substituted benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a round-bottom flask, add 4-cyanophenol (1 equivalent) and potassium carbonate (4 equivalents) in acetone.

-

Add the desired substituted benzyl bromide (1 equivalent) to the mixture.

-

Reflux the reaction mixture at 56 °C for 4 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 4-(benzyloxy)benzonitrile.[6]

General Procedure for the Synthesis of 2,4-Diamino-5-(substituted benzyl)pyrimidines

This protocol outlines a common method for the synthesis of 2,4-diamino-5-benzylpyrimidine derivatives, which can be adapted for benzyloxy-substituted analogues.

Materials:

-

Substituted β-alkoxy-α-arylpropionitrile

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared by dissolving sodium metal in anhydrous ethanol.

-

The substituted β-alkoxy-α-arylpropionitrile (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are added to the sodium ethoxide solution.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is treated with water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and a cold solvent like acetone and then dried under vacuum to yield the 2,4-diamino-5-(substituted benzyl)pyrimidine.

Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. While specific in vivo pharmacokinetic data for a broad range of benzyloxypyrimidine derivatives are not extensively published in the public domain, some general considerations can be made based on their structures.

-

Absorption: The oral bioavailability of benzyloxypyrimidine derivatives will be influenced by their lipophilicity and solubility. The benzyloxy group generally increases lipophilicity, which can enhance membrane permeability and absorption. However, very high lipophilicity can lead to poor aqueous solubility, limiting absorption.

-

Distribution: The distribution of these compounds will depend on their plasma protein binding and tissue permeability. The increased lipophilicity may lead to higher plasma protein binding and wider distribution into tissues.

-

Metabolism: The benzyloxypyrimidine scaffold is susceptible to several metabolic transformations. The benzyl group can undergo hydroxylation on the aromatic ring, followed by conjugation (e.g., glucuronidation). O-debenzylation is also a common metabolic pathway for benzyloxy ethers, leading to the formation of the corresponding pyrimidinol. The pyrimidine ring itself can also be hydroxylated.

-

Excretion: The metabolites, being more polar than the parent compound, are primarily excreted in the urine and/or feces. The route and rate of excretion will depend on the specific metabolic pathways and the physicochemical properties of the metabolites.

In vivo studies in rats with related benzene derivatives have shown that excretion is predominantly through the feces via biliary excretion.[7][8] For example, after oral administration of a radiolabeled compound, a significant portion of the radioactivity is often recovered in the feces.[7]

Conclusion

The benzyloxypyrimidine chemical class represents a rich source of bioactive molecules with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this scaffold, coupled with the tunable nature of the benzyloxy group, allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds. Further investigation into the in vivo efficacy and detailed ADME profiles of lead benzyloxypyrimidine candidates is warranted to fully realize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Biliary excretion of foreign compounds. Benzene and its derivatives in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Absorption, metabolism and excretion of cobimetinib, an oral MEK inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzpyrimoxan: A Novel Acaricide for Integrated Pest Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzpyrimoxan is a novel insecticide developed by Nihon Nohyaku Co., Ltd., demonstrating exceptional efficacy against planthoppers, particularly the brown planthopper (Nilaparvata lugens) and the whitebacked planthopper (Sogatella furcifera), which are significant pests in rice cultivation.[1] Its unique mode of action and high selectivity for target pests, coupled with a favorable safety profile for beneficial organisms, position this compound as a valuable tool in Integrated Pest Management (IPM) strategies.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental validation, and its role within IPM frameworks.

Mode of Action: Disruption of Ecdysone Titer

This compound's primary mode of action is the disruption of the ecdysone titer in target insects.[1][6] Ecdysone, a steroid hormone, plays a critical role in regulating molting (ecdysis) and other developmental processes. In a normal insect life cycle, the ecdysone titer peaks to initiate the molting process and then decreases to allow for the completion of ecdysis.[1] this compound interferes with the metabolism of ecdysone, causing the titer to remain abnormally high during the molting process.[1] This sustained high level of ecdysone disrupts the normal molting sequence, ultimately leading to the death of the nymph.[1]

This mechanism is distinct from other insect growth regulators, such as chitin biosynthesis inhibitors.[2][6][7] Studies have shown that this compound does not directly inhibit chitin biosynthesis.[6] The symptoms of this compound poisoning are also visually distinct; affected nymphs turn a blackish color, and their exuviae remain attached to their bodies, indicating a failure in the final stages of molting.[2][7][8]

The following diagram illustrates the disruption of the ecdysone signaling pathway by this compound.

References

- 1. irac-online.org [irac-online.org]

- 2. DSpace [dr.lib.iastate.edu]

- 3. books.irri.org [books.irri.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 6. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of factors affecting RNAi effect and off-target risk in pest control: a case study in Nilaparvata lugens - Entomologia Generalis Volume 45 Number 1 — Schweizerbart science publishers [schweizerbart.de]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Benzpyrimoxan in the Management of Rice Planthoppers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzpyrimoxan is a novel insecticide belonging to the benzyloxypyrimidine chemical class, developed by Nihon Nohyaku Co., Ltd.[1] It exhibits high efficacy against various species of rice planthoppers, which are significant pests in major rice-producing regions of Asia.[2][3] Notably, this compound is effective against planthopper populations that have developed resistance to existing insecticides, making it a valuable tool for insecticide resistance management (IRM) and integrated pest management (IPM) programs.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound against rice planthoppers.

Mode of Action

This compound possesses a novel mode of action, classified as an ecdysone titer disruptor.[4] It interferes with the metabolism of ecdysone, a crucial hormone regulating molting in insects. This disruption leads to abnormally high levels of ecdysone during the molting process, which ultimately causes mortality in the nymphal stages.[4] The insecticidal symptoms of this compound are distinct from other insect growth regulators like buprofezin.[5][6] Affected nymphs turn blackish, and their exuviae remain attached to the posterior of their bodies.[5] Importantly, this compound does not exhibit cross-resistance with existing insecticides, indicating a different target site and mechanism.[2]

Data Presentation

Table 1: Insecticidal Spectrum of this compound

| Pest Species | Common Name | Stage | LC50 (mg a.i./L) |

| Nilaparvata lugens | Brown Planthopper (BPH) | Nymph | 0.1 - 0.3 |

| Sogatella furcifera | White-backed Planthopper (WBPH) | Nymph | 0.3 - 1 |

| Laodelphax striatellus | Small Brown Planthopper (SBPH) | Nymph | 0.3 - 1 |

| Nephotettix cincticeps | Green Rice Leafhopper | Nymph | 3 - 10 |

| Aphis gossypii | Cotton Aphid | Mixed | 30 - 100 |

| Bemisia tabaci (type Q) | Sweetpotato Whitefly | Egg | 30 - 100 |

Source: Adapted from Satoh et al., 2017[2]

Table 2: Efficacy of this compound against Resistant Planthopper Strains

| Pest Species | Strain | LC90 (mg a.i./L) | Resistance Ratio (R/S) |

| Brown Planthopper (Nilaparvata lugens) | Resistant (2018) | 1 - 3 | 3 |

| Susceptible (1983) | 0.3 - 1 | ||

| Small Brown Planthopper (Laodelphax striatellus) | Resistant (2018) | 3 | <3 |

| Susceptible (1969) | 1 - 3 |

Source: Adapted from Nihon Nohyaku Co., Ltd. presentation[6]

Table 3: Field Efficacy of this compound against Brown Planthopper (BPH) in Japan (2015)

| Treatment | Dosage (g a.i./ha) | Mean No. of BPH per 10 hills (14 DAT) | % Control (14 DAT) |

| This compound | 50 | 15.2 | 95.5 |

| This compound | 75 | 8.7 | 97.4 |

| Standard Insecticide | - | 120.5 | 64.1 |

| Untreated Control | - | 335.8 | - |

DAT: Days After Treatment. Source: Adapted from Satoh et al., 2017[2]

Experimental Protocols

Laboratory Bioassay for Insecticidal Activity

This protocol is adapted from the feed-dipping and rice stem dipping methods to determine the lethal concentration (LC50/LC90) of this compound against rice planthopper nymphs.

Materials:

-

This compound technical grade or formulated product

-

Acetone (for dissolving technical grade)

-

Distilled water

-

Wetting agent (e.g., Triton X-100)

-

Rice seedlings (susceptible variety, 2-3 leaf stage)

-

Glass tubes or petri dishes

-

Third-instar planthopper nymphs

-

Environmental chamber (25±1°C, 60-70% RH, 16L:8D photoperiod)

Procedure:

-

Preparation of Test Solutions:

-

For technical grade this compound, prepare a stock solution in acetone.

-

Prepare a series of dilutions from the stock solution or the formulated product with distilled water containing a wetting agent (e.g., 0.01%).

-

Include a control treatment with only distilled water and the wetting agent.

-

-

Treatment of Rice Seedlings:

-

Bundle 3-5 rice seedlings together.

-

Dip the seedlings into the test solutions for 30 seconds, ensuring complete coverage.

-

Air-dry the treated seedlings for at least 30 minutes.

-

-

Insect Inoculation:

-

Place the roots of the treated seedlings in a water-soaked cotton ball to maintain freshness.

-

Place the seedlings inside a glass tube or petri dish.

-

Introduce 10-20 third-instar planthopper nymphs into each container.

-

Seal the containers with a breathable material (e.g., cotton plug or fine mesh).

-

-

Incubation and Assessment:

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Perform probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.

-

Field Efficacy Trial

This protocol outlines the methodology for evaluating the field performance of this compound.

Materials:

-

This compound formulated product

-

Knapsack sprayer or other suitable application equipment

-

Plot demarcation materials (e.g., stakes, flags)

-

Data collection sheets

Procedure:

-

Experimental Design and Plot Setup:

-

Select a rice field with a history of planthopper infestation.

-

Design the experiment using a randomized complete block design with at least three replications.

-

Demarcate individual plots of a suitable size (e.g., 5m x 5m) with buffer zones to prevent spray drift.

-

-

Pre-treatment Assessment:

-

One day before application, assess the initial planthopper population in each plot.

-

Randomly select 10-20 hills per plot and count the number of planthopper nymphs and adults.

-

-

Insecticide Application:

-

Apply this compound at the recommended dosages (e.g., 50-75 g a.i./ha).[2]

-

Ensure thorough coverage of the rice plants, especially the basal parts where planthoppers congregate.

-

Include a standard insecticide treatment and an untreated control for comparison.

-

-

Post-treatment Assessment:

-

Assess planthopper populations at regular intervals after application (e.g., 3, 7, 14, and 21 days after treatment).

-

Use the same sampling method as the pre-treatment assessment.

-

-

Efficacy Calculation:

-

Calculate the percent control for each treatment at each assessment date using the Henderson-Tilton formula or a similar method.

-

Resistance Monitoring Protocol

This protocol is a modification of standard resistance monitoring techniques for rice planthoppers, adapted for this compound.

Materials:

-

Planthopper populations collected from different geographical locations.

-

Laboratory bioassay materials as described in Protocol 1.

-

A susceptible baseline planthopper population.

Procedure:

-

Population Collection and Rearing:

-

Collect planthoppers from various rice-growing regions.

-

Rear each population on susceptible rice seedlings in the laboratory for at least one generation to acclimatize them.

-

-

Baseline Susceptibility:

-

Establish and maintain a susceptible baseline population that has not been exposed to insecticides.

-

Determine the baseline LC50 of this compound for this susceptible population using the laboratory bioassay protocol.

-

-

Bioassay of Field Populations:

-

Conduct laboratory bioassays with the field-collected populations using the same protocol as for the baseline population.

-

Determine the LC50 value for each field population.

-

-

Calculation of Resistance Ratio:

-

Calculate the Resistance Ratio (RR) for each field population using the following formula:

-